4-chloro-N-(4-isopropoxyphenyl)benzenesulfonamide
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Overview
Description
4-chloro-N-(4-isopropoxyphenyl)benzenesulfonamide is a chemical compound that has been studied in various contexts, particularly in medicinal chemistry. It is a type of benzenesulfonamide derivative, a class of compounds known for their diverse biological activities.
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives, including compounds similar to this compound, typically involves multi-step chemical reactions. These processes often utilize specific reagents and catalysts under controlled conditions to achieve the desired compound structure. For instance, Gul et al. (2016) describe the synthesis of similar compounds, confirming their chemical structures through techniques such as 1H NMR, 13C NMR, and HRMS spectra (Gul et al., 2016).
Molecular Structure Analysis
The molecular structure of such compounds is typically analyzed using X-ray crystallography, NMR spectroscopy, and other advanced techniques. For example, Rublova et al. (2017) conducted X-ray single crystal diffraction to determine the molecular structure of related compounds (Rublova et al., 2017).
Chemical Reactions and Properties
Benzenesulfonamide derivatives are known to participate in various chemical reactions, primarily due to their functional groups. These reactions can lead to the formation of new compounds with potential biological activities.
Physical Properties Analysis
The physical properties, including melting points, solubility, and crystalline structure, are essential for understanding the compound's behavior in different environments. Al-Hourani et al. (2015) provide insights into the crystalline structure of similar compounds through X-ray crystallography (Al-Hourani et al., 2015).
Chemical Properties Analysis
The chemical properties, such as reactivity with other compounds, stability under various conditions, and potential as a catalyst or inhibitor in biochemical reactions, are critical for determining the compound's applications. The study by Gul et al. (2016) on the carbonic anhydrase inhibitory effects of similar compounds is an example of analyzing chemical properties (Gul et al., 2016).
properties
IUPAC Name |
4-chloro-N-(4-propan-2-yloxyphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO3S/c1-11(2)20-14-7-5-13(6-8-14)17-21(18,19)15-9-3-12(16)4-10-15/h3-11,17H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVCKBVUQXPYNJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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